Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-
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Overview
Description
3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-quinolinecarboxaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired triazolothiadiazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the quinoline ring.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antiviral activities. It has been studied as a potential inhibitor of various enzymes and receptors.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolothiadiazine core but lacks the quinoline moiety.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different fused ring systems.
Uniqueness
3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of triazole, thiadiazole, and quinoline rings, which confer distinct pharmacological and chemical properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse activities compared to its analogs .
Properties
Molecular Formula |
C13H9N5S |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-methyl-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9N5S/c1-8-15-16-13-18(8)17-12(19-13)11-7-6-9-4-2-3-5-10(9)14-11/h2-7H,1H3 |
InChI Key |
IBKOUTLALFCDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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